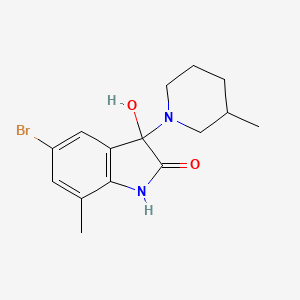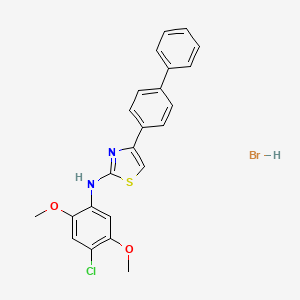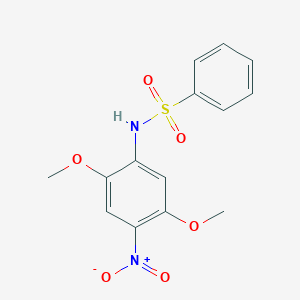
5-bromo-3-hydroxy-7-methyl-3-(3-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-3-hydroxy-7-methyl-3-(3-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one, also known as Ro 60-0175, is a synthetic compound that belongs to the indolone family. It has been extensively studied for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Mecanismo De Acción
5-bromo-3-hydroxy-7-methyl-3-(3-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one 60-0175 works by inhibiting the activity of protein kinase C (PKC), an enzyme that plays a key role in cell signaling and regulation. PKC is involved in many cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PKC activity, 5-bromo-3-hydroxy-7-methyl-3-(3-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one 60-0175 can induce apoptosis in cancer cells and protect neurons from damage.
Biochemical and Physiological Effects:
5-bromo-3-hydroxy-7-methyl-3-(3-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one 60-0175 has been shown to have a number of biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and protect neurons from damage. It has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-bromo-3-hydroxy-7-methyl-3-(3-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one 60-0175 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, it has been shown to have anti-cancer and neuroprotective properties, making it a promising candidate for the development of new drugs. However, one limitation of using 5-bromo-3-hydroxy-7-methyl-3-(3-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one 60-0175 in lab experiments is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to work with.
Direcciones Futuras
There are several future directions for research on 5-bromo-3-hydroxy-7-methyl-3-(3-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one 60-0175. One area of interest is the development of new drugs based on 5-bromo-3-hydroxy-7-methyl-3-(3-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one 60-0175 that are more potent and have fewer side effects. Another area of interest is the study of 5-bromo-3-hydroxy-7-methyl-3-(3-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one 60-0175 in combination with other drugs to determine if it can enhance their effectiveness. Finally, further research is needed to determine the full range of diseases that 5-bromo-3-hydroxy-7-methyl-3-(3-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one 60-0175 may be useful in treating.
Métodos De Síntesis
5-bromo-3-hydroxy-7-methyl-3-(3-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one 60-0175 can be synthesized using a multistep process that involves the reaction of 2-bromo-3-methylbenzoic acid with 3-methyl-1-piperidinylmagnesium bromide, followed by the reaction of the resulting compound with 2,4-pentanedione and hydrochloric acid. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
5-bromo-3-hydroxy-7-methyl-3-(3-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one 60-0175 has been extensively studied for its potential use in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. It has been shown to have anti-cancer properties, specifically against breast cancer, prostate cancer, and leukemia. It has also been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, 5-bromo-3-hydroxy-7-methyl-3-(3-methyl-1-piperidinyl)-1,3-dihydro-2H-indol-2-one 60-0175 has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory bowel disease and rheumatoid arthritis.
Propiedades
IUPAC Name |
5-bromo-3-hydroxy-7-methyl-3-(3-methylpiperidin-1-yl)-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2/c1-9-4-3-5-18(8-9)15(20)12-7-11(16)6-10(2)13(12)17-14(15)19/h6-7,9,20H,3-5,8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFTZFREMWHPBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2(C3=C(C(=CC(=C3)Br)C)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1-{1-[(2-chloro-4-fluorophenyl)acetyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B5054342.png)

![propyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5054364.png)
![2-(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5054372.png)
![N-(1-{1-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5054380.png)
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5054389.png)

![2-{[(4-ethoxyphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5054396.png)
![[1-(3-chlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5054397.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(5-methyl-2-thienyl)ethanone](/img/structure/B5054402.png)
